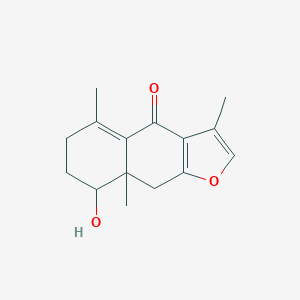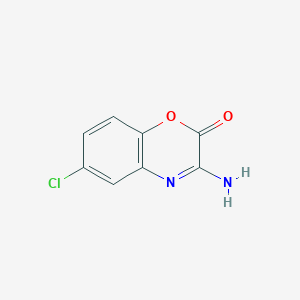![molecular formula C16H17NO3 B232207 N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
N-[(3,4-dimethoxyphenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)methyl]benzamide, also known as DMB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMB is a small molecule that has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-κB, N-[(3,4-dimethoxyphenyl)methyl]benzamide may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[(3,4-dimethoxyphenyl)methyl]benzamide has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. N-[(3,4-dimethoxyphenyl)methyl]benzamide has also been found to have neuroprotective properties, which may make it a promising candidate for the development of drugs to treat neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[(3,4-dimethoxyphenyl)methyl]benzamide in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and manipulate. However, one limitation of using N-[(3,4-dimethoxyphenyl)methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several potential future directions for research on N-[(3,4-dimethoxyphenyl)methyl]benzamide. One area of interest is the development of drugs that target NF-κB, which may be able to reduce inflammation and prevent the growth of cancer cells. Another area of interest is the development of drugs that target the antioxidant and neuroprotective properties of N-[(3,4-dimethoxyphenyl)methyl]benzamide, which may be able to protect cells from damage caused by free radicals and prevent the development of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide and its potential therapeutic applications.
科学研究应用
N-[(3,4-dimethoxyphenyl)methyl]benzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has anti-inflammatory properties, which make it a promising candidate for the development of drugs to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI 键 |
ODSOSJXLGRPHPR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)

![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
